
2-Methoxydibenzofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxydibenzofuran can be synthesized through several methods. One common approach involves the methylation of 2-hydroxydibenzofuran using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Biodegradation Pathways
The bacterium Sphingomonas sp. strain HH69 metabolizes 2-methoxydibenzofuran via angular dioxygenation , demonstrating strict regioselectivity:
Table 2: Key Biodegradation Metabolites
Substrate | Primary Metabolite | Enzyme System | Final Product | Source |
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This compound | 2,2',3-Trihydroxy-5'-methoxybiphenyl | Dioxygenase | 5-Methoxysalicylic acid |
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Mechanism :
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Dioxygenation : Strain HH69 cleaves the ether bond at the unsubstituted aromatic ring, forming 2,2',3-trihydroxy-5'-methoxybiphenyl .
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Meta-Cleavage : The intermediate undergoes ring fission via meta-cleavage enzymes, yielding 5-methoxysalicylic acid .
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Demethylation : Enzymatic removal of the methoxy group produces salicylic acid, which enters the TCA cycle .
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Functionalization Reactions
This compound undergoes further chemical modifications for applications in medicinal chemistry:
Stability and Reactivity
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Thermal Stability : Decomposes above 300°C without melting .
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Photoreactivity : UV exposure induces ring-opening reactions, forming quinone-like structures.
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Electrophilic Substitution : Methoxy group directs electrophiles to positions 4 and 6 due to its +M effect .
Environmental Implications
Scientific Research Applications
Biological Applications
Cytotoxicity and Antiproliferative Activity
Recent studies have highlighted the cytotoxic effects of 2-methoxydibenzofuran derivatives against cancer cell lines. For instance, a study synthesized N-(this compound-3-yl)-2-aryloxyacetamide derivatives and evaluated their activity against A549 lung cancer cells. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values lower than 3.90 μg/mL, suggesting strong potential as anticancer agents . Notably, compounds derived from this compound displayed selective inhibition of cathepsin D and L enzymes, which are associated with cancer progression .
Antimicrobial Properties
This compound and its derivatives have also been investigated for their antimicrobial properties. A study synthesized new polyoxygenated dibenzofurans, including derivatives of this compound, which demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.
Environmental Applications
Biodegradation Studies
Research has shown that certain bacterial strains can utilize this compound as a carbon source. For instance, the strain Sphingomonas sp. has been observed to grow on this compound after adaptation to other methoxy-substituted compounds. This indicates the potential for using such bacteria in bioremediation processes to degrade environmental pollutants containing dibenzofuran derivatives . The metabolism of these compounds leads to the formation of less harmful products, thus contributing to environmental cleanup efforts.
Synthetic Applications
Chemical Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including C−H functionalization and arylation techniques. These methods allow for the creation of complex molecular architectures that are useful in pharmaceuticals and agrochemicals . The ability to modify the dibenzofuran structure opens avenues for creating novel compounds with specific biological activities.
Summary Table of Applications
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various dibenzofuran derivatives, several compounds derived from this compound showed promising results against lung cancer cell lines, highlighting their potential as therapeutic agents .
- Biodegradation Research : A case study on the metabolic pathways of dibenzofurans revealed that this compound could be effectively degraded by specific bacterial strains, showcasing its relevance in environmental microbiology and bioremediation efforts .
Mechanism of Action
The mechanism of action of 2-Methoxydibenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methoxydibenzofuran can be compared with other similar compounds such as:
2-Hydroxydibenzofuran: Differing by the presence of a hydroxyl group instead of a methoxy group.
2-Chlorodibenzofuran: Differing by the presence of a chlorine atom instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Methoxydibenzofuran, an organic compound with the molecular formula C₁₃H₁₀O₂, is a member of the dibenzofuran family. This compound features a methoxy group at the 2-position, which significantly influences its chemical properties and biological activities. Research indicates that this compound may have various biological activities, including potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The structure of this compound consists of two fused benzene rings with an ether oxygen, contributing to its unique reactivity and interaction with biological systems. The presence of the methoxy group enhances the electron density on the aromatic rings, facilitating electrophilic substitution reactions typical of aromatic compounds.
Metabolic Pathways
This compound has been investigated for its role as an inhibitor in metabolic pathways, particularly concerning polycyclic aromatic hydrocarbons. Studies suggest that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions can provide insights into its pharmacokinetics and potential toxicological effects .
Cytotoxicity and Antiproliferative Effects
Recent studies have evaluated the cytotoxic activity of this compound derivatives against various cancer cell lines. For instance, novel derivatives synthesized from this compound exhibited significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values lower than 3.90 μg/mL for several compounds . The findings indicate that certain derivatives may inhibit cathepsin D and L enzymes effectively, suggesting a potential therapeutic application in cancer treatment.
Mutagenicity and Carcinogenicity
Research on the interaction of this compound with DNA has raised concerns regarding its mutagenic and carcinogenic potential. The compound's structure suggests possible interactions that could lead to genetic mutations, necessitating further investigation into its safety profile.
Metabolism Studies
A notable study investigated the metabolism of various substituted dibenzofurans, including this compound, by Sphingomonas sp. strain HH69. This strain demonstrated the ability to utilize certain dibenzofurans as carbon sources after adaptation, indicating a potential for bioremediation applications . The metabolism involved hydrolysis and dioxygenolytic cleavage of the ether bond, leading to the formation of substituted salicylic acids.
Antiproliferative Activity Case Study
In a study focusing on N-(this compound-3-yl)-2-aryloxyacetamide derivatives, compounds exhibited varying degrees of cytotoxicity against A549 cell lines. Compounds 2b, 2c, 2e, 2i, and 2k were highlighted for their high antiproliferative activity, showcasing the therapeutic potential of modifying the dibenzofuran structure for enhanced biological effects .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxydibenzofuran in academic laboratory settings?
- Methodological Answer : A robust synthesis involves using phenolic precursors (e.g., 4-methoxyphenol) and styrene derivatives in hexafluoropropan-2-ol solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. This method minimizes side reactions and achieves high yields (~95%) by leveraging the solvent’s stabilizing effects on intermediates . For halogenated derivatives, sequential halogenation and esterification steps under controlled temperatures (e.g., 60–80°C) can introduce functional groups while preserving the benzofuran core .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine IR spectroscopy to identify methoxy (C-O) and aromatic (C=C) stretching frequencies, and NMR for structural elucidation (e.g., methoxy proton signals at δ ~3.8–4.0 ppm), and HRMS for precise molecular weight confirmation. Cross-referencing with spectral libraries (e.g., Aldrich FT-IR Collection) ensures accuracy .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use enclosed systems or local exhaust ventilation to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse immediately with water and consult safety data sheets (SDS) for toxicity profiles. Note that full toxicological data may be limited, necessitating conservative handling practices .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals, and reaction pathways. For example, quantum chemical studies on analogous dibenzofurans reveal how methoxy substituents influence electrophilic aromatic substitution sites, guiding synthetic modifications . Software like Gaussian or ORCA can simulate transition states to optimize reaction conditions.
Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous HRMS fragments, isotopic labeling or tandem MS/MS can clarify fragmentation pathways. Discrepancies in IR peak assignments may arise from solvent effects; compare spectra across solvents (e.g., KBr vs. ATR) .
Q. What methodologies identify pharmacological targets of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to screen for bioactivity. Crystallographic studies of dibenzofuran derivatives bound to targets (e.g., P450 enzymes) reveal π–π stacking and hydrophobic interactions, guiding structure-activity relationship (SAR) analyses . Molecular docking simulations further prioritize targets for experimental validation.
Q. How can reaction conditions be optimized for novel this compound derivatives?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, increasing hexafluoropropanol solvent ratios may enhance electrophilic substitution yields. Monitor reaction progress via TLC or in situ FT-IR to identify kinetic bottlenecks .
Q. What analytical approaches validate the purity of this compound in complex mixtures?
Properties
IUPAC Name |
2-methoxydibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBNFRLWPYZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174269 | |
Record name | Dibenzofuran, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-70-4 | |
Record name | Dibenzofuran, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxydibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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